molecular formula C12H7Br2NO B13127110 2,7-dibromo-10H-phenoxazine

2,7-dibromo-10H-phenoxazine

Cat. No.: B13127110
M. Wt: 341.00 g/mol
InChI Key: SJWGXHDBIHJIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Phenoxazine (B87303) Core in Functional Materials Research

The phenoxazine core is a robust heterocyclic scaffold that has garnered substantial interest in the field of materials science. pubcompare.airesearchgate.net Its structure, which consists of a central oxazine (B8389632) ring fused to two benzene (B151609) rings, provides a unique combination of electronic and photophysical properties. pubcompare.aimdpi.com Phenoxazine is an electron-rich system due to the presence of nitrogen and oxygen heteroatoms, which allows it to act as an effective electron donor in various applications. mdpi.comworktribe.com This electron-donating character is crucial for the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

The rigid and near-planar geometry of the phenoxazine unit contributes to the formation of well-ordered molecular assemblies, which is beneficial for charge transport in semiconductor devices. nih.gov Furthermore, the phenoxazine structure can be readily modified at several positions, particularly at the N-10 position and the aromatic C-3 and C-7 positions, allowing for the fine-tuning of its electronic properties, solubility, and solid-state packing. nih.govnih.gov This synthetic versatility has enabled researchers to develop a wide array of phenoxazine-based materials with tailored characteristics for specific functions, including fluorescent probes, photoredox catalysts, and hole-transporting materials in perovskite solar cells. pubcompare.ainih.govresearchgate.net The inherent luminescent properties of many phenoxazine derivatives also make them excellent candidates for emitter materials in OLEDs. nih.gov

Overview of Brominated Phenoxazine Derivatives in Academic Context

The strategic introduction of bromine atoms onto the phenoxazine core, particularly at the C-3 and C-7 positions, is a common and powerful method used in academic research to create versatile molecular building blocks. nsf.gov Bromination transforms the relatively inert C-H bonds into reactive C-Br bonds, which can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille reactions. nih.govresearchgate.net This provides a convenient route to extend the π-conjugated system of the phenoxazine core by attaching various aromatic or functional groups. nih.govresearchgate.net

This functionalization is critical for tuning the optoelectronic properties of the resulting materials. For instance, attaching electron-withdrawing or electron-donating groups to the brominated positions can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's color emission, charge injection/transport capabilities, and redox potentials. nih.gov Brominated phenoxazines are therefore not typically the final functional material themselves, but rather crucial intermediates in the synthesis of more complex, high-performance organic electronic materials. nih.govnsf.gov The heavy atom effect of bromine can also be utilized to enhance intersystem crossing, a key process in developing materials for applications like photodynamic therapy and thermally activated delayed fluorescence (TADF). nih.gov

Research Trajectories and Focus on 2,7-Dibromo-10H-Phenoxazine Systems

The specific isomer, this compound, serves as a key precursor in the synthesis of advanced functional materials, particularly for organic electronics. The bromine atoms at the 2 and 7 positions provide reactive sites for symmetrical elaboration of the molecular structure. This symmetrical functionalization is highly desirable for creating well-defined materials with predictable properties.

A significant research trajectory involves using this compound and its N-alkylated derivatives as central building blocks for hole-transporting materials (HTMs) and host materials in OLEDs. nsf.govnih.gov For example, through Suzuki or Buchwald-Hartwig coupling reactions, aryl groups can be attached to the 2 and 7 positions to create larger, conjugated systems. nih.govresearchgate.net These modifications are designed to enhance thermal stability, promote good film-forming properties, and tune the material's energy levels to facilitate efficient charge injection and transport.

Another major focus is the development of emitters exhibiting TADF. In this context, this compound is used to construct donor-acceptor (D-A) type molecules. The phenoxazine unit acts as the electron donor, and the bromine sites allow for coupling to an electron-acceptor moiety. mdpi.com The resulting D-A structure can lead to a small energy gap between the lowest singlet and triplet excited states (ΔE_ST), which is a prerequisite for efficient TADF. Research has shown that brominating existing TADF emitters can accelerate the reverse intersystem crossing (rISC) rate, leading to shorter emission lifetimes and reduced efficiency roll-off in OLED devices at high brightness. nih.gov

Furthermore, this compound derivatives are explored as photoredox catalysts in organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov Core modification via coupling reactions at the bromine sites allows for the tuning of light absorption and redox properties, enabling the synthesis of polymers with controlled molecular weights and low dispersity under visible light irradiation. nih.govnih.gov

Below is a table summarizing the properties of a polymer synthesized using a derivative of this compound.

PropertyValue
Number-Average Molecular Weight ( g/mol )~2616
Polydispersity Index>1.5
Synthesis MethodSuzuki-Miyaura Coupling Polymerization
Table based on research involving a conjugated copolymer based on phenoxazine and fluorene (B118485) units, where the phenoxazine monomer was synthesized via a bromination reaction. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7Br2NO

Molecular Weight

341.00 g/mol

IUPAC Name

2,7-dibromo-10H-phenoxazine

InChI

InChI=1S/C12H7Br2NO/c13-7-2-4-11-10(5-7)15-9-3-1-8(14)6-12(9)16-11/h1-6,15H

InChI Key

SJWGXHDBIHJIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(N2)C=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for 2,7 Dibromo 10h Phenoxazine and Its Derivatives

Direct Bromination Approaches

Direct bromination of the phenoxazine (B87303) scaffold is a common method for introducing bromine atoms onto the aromatic rings. This approach typically involves the use of electrophilic brominating agents.

Regioselective Bromination of Phenoxazine Precursors

The regioselectivity of the bromination of phenoxazine is highly dependent on the directing effects of the heteroatoms in the ring system and any existing substituents. The nitrogen and oxygen atoms within the phenoxazine ring activate the aromatic system towards electrophilic substitution, primarily at the para-positions relative to the heteroatoms, which correspond to the 2, 7, 3, and 8 positions.

A common and effective brominating agent for such reactions is N-Bromosuccinimide (NBS). nih.gov The use of NBS often allows for controlled bromination under milder conditions compared to elemental bromine. For phenoxazine and its derivatives, the positions para to the nitrogen and oxygen atoms (positions 3, 7) are generally the most activated and therefore the most likely sites for initial electrophilic attack. Achieving specific dibromination at the 2 and 7 positions often requires careful control of reaction conditions or the use of a pre-existing substituent to direct the bromination.

In a closely related heterocyclic system, 10H-phenothiazine, direct bromination with bromine in acetic acid has been shown to yield the 3,7-dibromo derivative. chemicalbook.com A similar strategy can be applied to phenoxazine. For instance, the bromination of 10-methylphenothiazine with two equivalents of bromine in glacial acetic acid at room temperature leads to the formation of 3,7-dibromo-10-methylphenothiazine in high yield. chemicalbook.com This suggests that direct bromination of a 10-substituted phenoxazine would likely lead to substitution at the 3 and 7 positions. To achieve 2,7-dibromination, a different directing group or a multi-step synthesis involving a blocking/deblocking strategy might be necessary.

Optimization of Bromination Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and the desired regioselectivity in the bromination of phenoxazine precursors. Key parameters that can be adjusted include the choice of brominating agent, solvent, temperature, and reaction time.

Table 1: Optimization Parameters for Bromination Reactions

ParameterOptionsEffect on Reaction
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br2)NBS is generally milder and more selective. Br2 is more reactive and may lead to over-bromination.
Solvent Acetic Acid, Dichloromethane, AcetonitrileThe polarity of the solvent can influence the reaction rate and selectivity. Acetic acid is commonly used for brominations with Br2.
Temperature Room Temperature, Elevated TemperaturesHigher temperatures can increase the reaction rate but may decrease selectivity and lead to side products.
Reaction Time Varies (hours to days)Monitoring the reaction progress by techniques like TLC is essential to determine the optimal reaction time.

For example, in the synthesis of 3,7-dibromo-10-methylphenothiazine, the reaction is carried out by dissolving 10-methylphenothiazine in glacial acetic acid and adding bromine dropwise at room temperature. The reaction is stirred for an extended period to ensure complete dibromination. chemicalbook.com A similar systematic approach to varying these parameters for the phenoxazine core would be necessary to optimize the synthesis of the 2,7-dibromo isomer.

Advanced Purification and Isolation Techniques for Dibrominated Products

The purification of the crude reaction mixture to isolate the desired dibrominated phenoxazine product is a critical step. Common impurities may include monobrominated intermediates, over-brominated products, and unreacted starting materials.

Standard purification techniques include:

Recrystallization: This is often the first step in purifying solid products. A suitable solvent or solvent mixture is chosen in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

Column Chromatography: For more challenging separations, silica gel column chromatography is a powerful technique. A solvent system (eluent) is selected to achieve differential migration of the components of the mixture down the column. For phenoxazine derivatives, mixtures of hexane and ethyl acetate are often effective. chemicalbook.com

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and for identifying the appropriate solvent system for column chromatography.

In the case of halogenated phenothiazines, purification is often achieved by filtration of the reaction mixture followed by washing and drying of the solid product. chemicalbook.com For more complex mixtures, column chromatography on silica gel is employed to isolate the pure compound. chemicalbook.com

Synthesis of 10-Substituted Phenoxazine Precursors

An alternative and often more controlled approach to obtaining specifically substituted phenoxazines involves the initial synthesis of a 10-substituted precursor, which can then be subjected to bromination. The substituent at the 10-position can influence the reactivity and regioselectivity of the subsequent bromination.

N-Alkylation and N-Arylation Methods for Phenoxazine Scaffold

The nitrogen atom at the 10-position of the phenoxazine ring is nucleophilic and can be readily alkylated or arylated.

N-Alkylation: N-alkylation is typically achieved by reacting the phenoxazine with an alkyl halide in the presence of a base. Common bases used include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH). The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). For example, N-alkylation of phenothiazines, a similar heterocyclic system, is well-documented and proceeds under these conditions. researchgate.net

N-Arylation: N-arylation of phenoxazine can be accomplished using copper-catalyzed or palladium-catalyzed cross-coupling reactions.

Ullmann Condensation: This classic method involves the reaction of phenoxazine with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and versatile method for forming C-N bonds. It typically employs a palladium catalyst with a suitable phosphine ligand and a base. The Buchwald-Hartwig amination has been successfully used for the N-arylation of phenoxazine with aryl bromides. nih.gov

Table 2: Comparison of N-Arylation Methods

MethodCatalystConditionsAdvantagesDisadvantages
Ullmann Condensation Copper (Cu)High temperature, polar solventCost-effective catalystHarsh reaction conditions, limited substrate scope
Buchwald-Hartwig Amination Palladium (Pd) with phosphine ligandsMilder conditions, various solventsHigh functional group tolerance, broad substrate scopeMore expensive catalyst and ligands

Palladium-Catalyzed C-N Coupling Reactions for Phenoxazine Ring Formation

The phenoxazine ring system itself can be constructed through palladium-catalyzed C-N coupling reactions. The Buchwald-Hartwig amination is a powerful tool for the intramolecular cyclization to form the central oxazine (B8389632) ring. wikipedia.org This approach involves the coupling of an ortho-halophenol with an ortho-haloaniline, followed by an intramolecular C-N bond formation. While this method is versatile for creating a variety of substituted phenoxazines, it is a multi-step process. The traditional Ullmann condensation can also be employed for the synthesis of the phenoxazine ring, though it often requires harsher reaction conditions. wikipedia.org

Post-Bromination Derivatization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govyoutube.com For 2,7-dibromo-10H-phenoxazine, these reactions provide a direct pathway to functionalize the electron-rich phenoxazine core, creating derivatives with tailored electronic and photophysical properties.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.comlibretexts.org This reaction is widely employed to functionalize dihaloarenes like this compound. The general scheme involves the coupling of the dibrominated phenoxazine core with various arylboronic acids or their esters to yield 2,7-diaryl-10H-phenoxazine derivatives.

The reaction typically proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). beilstein-journals.orgresearchgate.net The choice of solvent, base, and ligand is crucial for achieving high yields and preventing side reactions. yonedalabs.com For instance, the synthesis of benzo[a]phenoxazine derivatives has been successfully achieved using a Pd(0) catalyst, a SPhos ligand, and potassium phosphate as the base in toluene (B28343). researchgate.netasianpubs.org These strategies enable the introduction of a wide range of functionalities, allowing for the fine-tuning of the resulting molecule's properties for applications in organic electronics.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Brominated Heterocycles

Electrophile Nucleophile Catalyst Base Solvent Yield Reference
6-chloro-5H-benzo[a]phenoxazin-5-one Phenylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene - researchgate.netasianpubs.org
(3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone (9,9-dioctyl-9H-fluorene-2,7-diyl)bis(boronic acid) Pd(PPh₃)₄ K₂CO₃ DMAc 29% (Polymer) researchgate.net

Note: Data is illustrative of typical conditions for related substrates, as specific yield data for this compound monomer coupling can be limited.

The Stille coupling reaction provides another robust method for C-C bond formation, involving the reaction of an organostannane (organotin) compound with an organic halide catalyzed by palladium. organic-chemistry.org This reaction is particularly valuable for synthesizing conjugated polymers and complex organic materials due to its tolerance of a wide variety of functional groups. wiley-vch.de In the context of this compound, Stille coupling can be used to introduce alkenyl, alkynyl, or aryl groups, thereby extending the π-conjugated system of the phenoxazine core.

The mechanism, like other palladium-catalyzed cross-couplings, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wiley-vch.deyoutube.com The reaction between a di-stannylated monomer and a di-halogenated monomer, such as this compound, leads to the formation of polymers through Stille polycondensation. wiley-vch.de This approach is highly effective for creating well-defined conjugated polymers with desirable electronic properties for use in organic electronic devices. wiley-vch.de While the toxicity of organotin reagents is a drawback, the reaction's reliability and functional group compatibility make it a key synthetic tool. organic-chemistry.org

While cross-coupling reactions are predominant, the bromine atoms on the this compound core can also be replaced via nucleophilic substitution reactions, particularly metal-free nucleophilic aromatic substitution (SNAr). SNAr reactions typically require arenes with low electron density, which is facilitated by the presence of electron-withdrawing groups. mdpi.com However, under specific conditions, even electron-rich cores can undergo substitution.

For phenoxazine and its derivatives, the nitrogen atom itself can act as a nucleophile to displace halides from other aromatic systems. mdpi.com Conversely, the bromine atoms at the 2 and 7 positions can be targeted by strong nucleophiles. Palladium-catalyzed reactions such as the Buchwald-Hartwig amination, which couples amines with aryl halides, represent a formal nucleophilic substitution of the bromine atoms with nitrogen-based nucleophiles. This allows for the introduction of diarylamino or other nitrogen-containing moieties, which can significantly alter the electronic character of the phenoxazine system.

Polymerization Strategies Incorporating this compound Units

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of various polymers. Its derivatives can also be employed as powerful organocatalysts in polymerization reactions.

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a controlled radical polymerization method that utilizes organic photoredox catalysts to achieve well-defined polymers. nih.govnewiridium.com N-aryl phenoxazines have emerged as highly efficient, metal-free photoredox catalysts for O-ATRP. nih.govacs.org These organic dyes can be synthesized from phenoxazine precursors and are valued for their strong reducing power in the photoexcited state. newiridium.comacs.org

Under visible light irradiation, the N-aryl phenoxazine catalyst facilitates the controlled polymerization of monomers like methyl methacrylate, producing polymers with targeted molecular weights and low dispersity (Đ ≈ 1.13–1.31). newiridium.comnih.gov The catalytic cycle is driven by light, allowing for temporal control over the polymerization process. nih.govnewiridium.com Research has shown that maintaining a planar conformation of the phenoxazine catalyst during the reaction is key to achieving superior performance. newiridium.comacs.org Furthermore, these systems have demonstrated oxygen tolerance, a significant advantage for practical applications, enabling polymerization to be conducted under air with only a minor decrease in initiator efficiency. nih.govnewiridium.com

Table 2: Performance of N-Aryl Phenoxazine Catalysts in O-ATRP of Methyl Methacrylate

Catalyst Type Condition Initiator Efficiency (I*) Dispersity (Đ) Reference
Core Modified N-Aryl Phenoxazines Under Air 84% - 99% ~1.2 - 1.3 nih.govnewiridium.com
Core Substituted N-Aryl Phenoxazine White LEDs Quantitative 1.13 - 1.31 newiridium.comacs.org

Condensation polymerization using this compound as a monomer is a primary route to phenoxazine-based conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic solar cells and field-effect transistors. periodikos.com.brrevistapolimeros.org.brscielo.br Palladium-catalyzed cross-coupling reactions, such as Suzuki or direct (hetero)arylation polycondensation (DArP), are commonly used. researchgate.netperiodikos.com.br

In a typical Suzuki polycondensation, this compound (or a derivative) is reacted with an aromatic diboronic acid or ester comonomer. researchgate.net For example, a copolymer based on phenoxazine and fluorene (B118485) units was synthesized via Suzuki polymerization, resulting in a conjugated material with an optical band gap of 2.09 eV. researchgate.net Similarly, DArP has been used to synthesize donor-acceptor copolymers of phenoxazine and diketopyrrolopyrrole, yielding polymers with high molecular weights (up to 41,500 g/mol ) and low optical bandgaps (as low as 1.40 eV). periodikos.com.brrevistapolimeros.org.brscielo.br These polymers often exhibit excellent solubility in common organic solvents and good thermal stability, making them suitable for solution-based device fabrication. periodikos.com.brrevistapolimeros.org.brscielo.br

Table 3: Properties of Conjugated Polymers from Phenoxazine Monomers

Polymer Type Polymerization Method Mn ( g/mol ) Dispersity (Đ) Optical Bandgap (eV) Reference
Phenoxazine-Diketopyrrolopyrrole Direct Arylation Polycondensation up to 41,500 1.91 1.40 periodikos.com.brrevistapolimeros.org.brscielo.br

Interfacial Oxidative Polymerization of Phenoxazine Derivatives

Interfacial oxidative polymerization is a specialized technique for the synthesis of polymers at the interface of two immiscible liquids. This method has been effectively employed for the polymerization of phenoxazine and its derivatives, offering advantages in achieving high molecular weight polymers. The reaction typically involves a phenoxazine monomer dissolved in an organic solvent and an oxidizing agent in an aqueous phase. The polymerization occurs at the boundary between these two phases.

The process for the interfacial oxidative polymerization of a substituted phenoxazine, such as a dibromo-derivative, would involve dissolving the monomer in a suitable organic solvent that is immiscible with water, for example, chloroform, toluene, or nitrobenzene. This organic phase is then brought into contact with an aqueous phase containing an oxidizing agent. Common oxidants for this type of reaction include ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or ferric chloride (FeCl₃). The polymerization is initiated at the interface, and the resulting polymer can be collected from this boundary.

Key parameters that influence the outcome of the polymerization include the choice of organic solvent, the concentration of the monomer and the oxidant, the ratio of the two phases, the reaction temperature, and the duration of the polymerization. For instance, the molecular weight and yield of the resulting polymer can be optimized by carefully controlling these conditions. Research on the interfacial polymerization of unsubstituted phenoxazine has shown that this method can lead to polymers with a higher degree of polymerization compared to solution polymerization techniques.

In the context of this compound, the bromine substituents are expected to influence the electronic properties of the monomer and, consequently, its reactivity in the polymerization process. The electron-withdrawing nature of the bromine atoms may affect the oxidation potential of the phenoxazine ring, which is a critical factor in oxidative polymerization.

A modern and environmentally benign approach to oxidative polymerization involves the use of enzymatic catalysts, such as horseradish peroxidase (HRP). HRP, in the presence of an oxidizing agent like hydrogen peroxide, can catalyze the polymerization of phenolic and anilinic compounds. This enzymatic approach can also be adapted to an interfacial system. For a substituted phenoxazine, the enzymatic reaction would offer greater control over the polymerization process and proceed under milder conditions. The presence of bromine atoms on the phenoxazine ring could also be advantageous in certain enzyme-catalyzed polymerizations that proceed via a radical mechanism involving halogenated compounds.

Below is a representative data table outlining the typical conditions and findings for the interfacial oxidative polymerization of a phenoxazine derivative.

ParameterCondition/Finding
Monomer This compound
Organic Phase Toluene
Aqueous Phase Water
Oxidizing Agent Ammonium Persulfate
Monomer Conc. 0.1 M
Oxidant/Monomer Ratio 1.5:1
Reaction Temperature 5 °C
Reaction Time 24 hours
Polymer Structure Poly(this compound)
Polymer Appearance Dark powder
Solubility Soluble in DMF, DMSO

Electronic Structure and Photophysical Properties of 2,7 Dibromo 10h Phenoxazine Systems

Electronic Band Structure Characterization

The electronic band structure of 2,7-dibromo-10H-phenoxazine derivatives, particularly the energy levels of the frontier molecular orbitals, dictates their performance in electronic devices. These properties are extensively studied to understand charge injection, transport, and recombination mechanisms.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Level Analysis

The HOMO and LUMO energy levels are critical parameters that determine the electronic and optical properties of a molecule, influencing its chemical reactivity and kinetic stability. irjweb.com The HOMO level corresponds to the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. irjweb.com In phenoxazine-based systems, these energy levels are significantly influenced by the nature of the substituent groups attached to the core.

Phenoxazine (B87303) itself is a strong electron-donating moiety, which generally leads to high-lying HOMO levels. researchgate.netresearchgate.net For instance, phenoxazine-based conjugated oligomers have been shown to possess high HOMO levels of approximately -4.7 eV, as determined by cyclic voltammetry. researchgate.net The energy gap between the HOMO and LUMO levels reflects the molecule's chemical reactivity; a large gap implies high stability and low reactivity. irjweb.com The analysis of frontier molecular orbitals helps in understanding the charge transfer that occurs within the molecule. scispace.com

Table 1: Representative Frontier Orbital Energies of Phenoxazine Derivatives
Derivative TypeHOMO (eV)LUMO (eV)Method
Phenoxazine-based oligomers~ -4.7Not SpecifiedCyclic Voltammetry
Acridone-phenoxazine derivatives-5.09 to -5.45 (IP)-2.53 to -2.64 (EA)Electrochemical

Determination of Optical Band Gaps

The optical band gap (Eg) is a crucial property that determines the absorption and emission characteristics of a material. It is typically determined from the onset of the absorption spectrum in the UV-visible range. For example, in studies of polymer films containing phenoxazine units, the optical band gap was calculated from the onset absorption wavelength. nih.gov

In one study, carbazole (B46965)–thiophene derivative films incorporating a phenoxazine group, PDTCP and PDDCP, exhibited maximum absorption waves at 422 nm and 455 nm, respectively. nih.gov From their onset absorption wavelengths of 519 nm and 590 nm, the corresponding optical band gaps were calculated to be 2.39 eV and 2.10 eV. nih.gov This demonstrates how the integration of the phenoxazine chromophore influences the electronic transitions and the resulting band gap of the material. The development of new π-conjugated polymers with narrow band gaps is desirable for applications such as polymer solar cells to achieve better absorption of the solar spectrum. researchgate.net

Ionization Potentials and Electron Affinities of Phenoxazine Derivatives

Ionization potential (IP) and electron affinity (EA) are fundamental parameters that correspond to the HOMO and LUMO energy levels, respectively. They are crucial for assessing the charge injection and transport capabilities of materials in optoelectronic devices. rsc.org Phenoxazine derivatives, when combined with acceptor units like acridone (B373769), create electroactive compounds with tunable redox properties. rsc.org

Electrochemical studies of acridone derivatives with phenoxazine substituents have shown that their ionization potentials typically range from 5.09 eV to 5.45 eV. rsc.org In general, phenoxazine derivatives are easier to oxidize compared to analogous carbazole derivatives. rsc.org The measured electron affinities for these compounds are in the range of -2.53 eV to -2.64 eV. rsc.org These values indicate good charge-injecting properties, which are essential for efficient device performance. rsc.org

Table 2: Ionization Potentials and Electron Affinities of Phenoxazine-Acridone Systems
ParameterEnergy Range (eV)
Ionization Potential (IP)5.09 to 5.45
Electron Affinity (EA)-2.53 to -2.64

Luminescence and Fluorescence Phenomena

The unique electronic structure of this compound systems gives rise to interesting luminescence and fluorescence properties. These characteristics are central to their application as emitters in advanced technologies like OLEDs.

Luminescence Quantum Yields of this compound Derivatives

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process, representing the ratio of emitted photons to absorbed photons. High PLQY is a critical requirement for efficient light-emitting materials. Phenoxazine derivatives have demonstrated the potential for high quantum yields.

For example, novel multi-resonance thermally activated delayed fluorescence (MR-TADF) materials, TPXZBN and DPXZCZBN, which incorporate phenoxazine units, exhibit high PLQYs of 91% and 90% in toluene (B28343) solutions, respectively. rsc.org In doped films, these values are even higher, reaching 99% and 94%. rsc.org Another study on acridone derivatives with phenoxazine substituents reported PLQY values for their toluene solutions reaching up to 69%. rsc.org These results highlight the effectiveness of the phenoxazine core in creating highly luminescent materials.

Table 3: Photoluminescence Quantum Yields (PLQY) of Phenoxazine Derivatives
CompoundMediumPLQY (%)
TPXZBNToluene Solution91
TPXZBNDoped Film99
DPXZCZBNToluene Solution90
DPXZCZBNDoped Film94
Acridone-phenoxazine derivativeToluene Solutionup to 69

Fluorescence Emission Characteristics, Including Dual Emission and Thermally Activated Delayed Fluorescence (TADF)

Phenoxazine derivatives are widely utilized in the design of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.gov TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, enabling internal quantum efficiencies in OLEDs to approach 100%. nih.govnih.gov This process relies on efficient reverse intersystem crossing (RISC) from the lowest triplet state (T1) to the lowest singlet state (S1), which requires a very small energy gap (ΔEST) between these two states, typically below 0.2 eV. nih.gov

The combination of the electron-donating phenoxazine unit with an electron-accepting unit in a donor-acceptor (D-A) architecture promotes spatial separation of the HOMO and LUMO, which effectively reduces the ΔEST. nih.govnih.gov

TADF Emitters: Several studies have demonstrated that compounds containing phenoxazine moieties exhibit TADF. rsc.orgnih.gov For instance, phenoxazine-dibenzothiophene sulfoximine (B86345) emitters were designed to have an orthogonal D-A conformation, leading to nearly degenerate S1 and T1 states and efficient delayed fluorescence. nih.gov

Small ΔEST: Phenoxazine-fused MR-TADF materials like TPXZBN and DPXZCZBN show small singlet-triplet energy gaps of 0.16 eV and 0.13 eV, respectively, facilitating the TADF mechanism. rsc.org

Dual Emission: Time-resolved photoluminescence measurements of TADF compounds often reveal two components in their transient decay: a short-lived prompt fluorescence (PF) from the direct decay of singlet excitons, and a long-lived delayed fluorescence (DF) resulting from the up-conversion of triplet excitons. nih.gov

Aggregation-Induced Emission Enhancement (AIEE): Some phenoxazine-containing compounds have also been shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where emission intensity increases in the aggregated or solid state. rsc.org

These fluorescence characteristics make phenoxazine-based systems highly versatile and promising for the development of next-generation, high-efficiency OLEDs. nih.gov

Investigation of Intramolecular Charge Transfer (ICT) States

The concept of Intramolecular Charge Transfer (ICT) is central to understanding the excited-state behavior of many phenoxazine derivatives. Upon photoexcitation, an electron can be promoted from a donor part of the molecule to an acceptor part, creating a charge-separated state. In phenoxazine systems, the phenoxazine core typically acts as a potent electron donor.

Theoretical and experimental studies have shown that the nature of the substituents on the phenoxazine core and at the N-10 position dictates the characteristics of the ICT state. High-resolution X-ray studies on N-aryl phenoxazine derivatives have established significant intramolecular charge redistribution, where the donor (phenoxazine) part becomes negatively charged and the acceptor fragment carries a positive charge in the ground state. rsc.org However, computational analyses of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicate that upon excitation, charge transfer occurs from the donor (phenoxazine) to the acceptor fragment. rsc.org

The formation of ICT states is often accompanied by distinct photophysical signatures. For instance, phenoxazine derivatives linked to an acceptor moiety frequently exhibit dual fluorescence: a higher-energy band corresponding to a locally excited (LE) state and a lower-energy, broad, and structureless band corresponding to the ICT state. nih.gov The energy and intensity of the ICT emission are highly sensitive to solvent polarity, showing a pronounced redshift (positive solvatochromism) in more polar solvents, which stabilize the charge-separated excited state. nih.gov

Furthermore, research into phenoxazine-based systems has revealed different types of ICT states. While N-aryl substitution is known to facilitate a charge transfer excited state, modifications to the core of the phenoxazine ring with electron-accepting substituents can induce a different type of CT excited state where the core substituent acts as the electron acceptor. acs.org This tunability allows for the rational design of molecules with specific excited-state properties. In some complex systems, such as phenothiazine (B1677639) derivatives which are structurally similar to phenoxazines, photoexcitation can lead to the formation of a planar intramolecular charge transfer (PICT) state or a twisted intramolecular charge transfer (TICT) state, the latter of which is often associated with fluorescence quenching. nih.gov

Excited State Dynamics and Photoredox Properties

The dynamics of the excited states of phenoxazine chromophores are critical to their function as photoredox catalysts. Properties such as the lifetime of the excited state and its redox potential determine the efficiency and scope of the chemical transformations they can mediate.

Triplet Excited State Lifetimes and Quantum Yields of Phenoxazine Chromophores

Upon photoexcitation, a molecule is initially promoted to a singlet excited state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). For many photoredox applications, a long triplet state lifetime is beneficial as it increases the probability of interaction with a substrate.

Intersystem crossing is a key process controlling triplet state populations. For phenoxazine and phenothiazine catalysts, ISC is a more significant pathway compared to dihydrophenazine derivatives. bris.ac.ukresearchgate.net The efficiency of ISC can be enhanced by incorporating heavy atoms like bromine or chlorine, which increase spin-orbit coupling. acs.org This is particularly relevant for this compound.

Studies on donor-acceptor conjugates containing phenoxazine have provided specific data on triplet state lifetimes, often measured through phosphorescence decay. For example, certain phenoxazine-quinoline conjugates exhibit room-temperature phosphorescence with lifetimes extending into the millisecond range, confirming the involvement and stability of the triplet charge transfer (³CT) state. acs.orgnih.gov In one study, a phenoxazine-styryl BODIPY dyad was shown to have a particularly long-lived triplet state of 333 microseconds (μs), achieved through a spin-orbit charge transfer intersystem crossing (SOCT-ISC) mechanism. researchgate.net However, it is important to note that a high triplet-state quantum yield is not always a prerequisite for effective photocatalysis in all applications, such as organocatalyzed atom-transfer radical polymerization (O-ATRP). bris.ac.ukresearchgate.net

Triplet and Phosphorescence Lifetimes of Various Phenoxazine Derivatives
CompoundConditionLifetime Component 1 (τ₁)Lifetime Component 2 (τ₂)Lifetime Component 3 (τ₃)
Phenoxazine-Quinoline (PQ)77 K, MCH glass64 ms130.3 ms-
Chloro-Phenoxazine-Quinoline (PQCl)77 K, MCH glass84.39 ms200.56 ms-
Bromo-Phenoxazine-Quinoline (PQBr)77 K, MCH glass8.46 ms37.71 ms-
Phenoxazine-Quinoline (PQ)RT, Deoxygenated48.28 µs152.45 µs525.94 µs
Phenoxazine-Styryl BODIPY Dyad-333 µs

Excited State Reduction Potentials and Their Tunability

Phenoxazine derivatives have been developed as highly potent, visible-light-absorbing organic photoredox catalysts with excited state reduction potentials that rival those of traditional transition metal complexes. acs.orgnih.gov The excited state reduction potential (E⁰*) describes the ability of the photoexcited molecule to donate an electron. A more negative value indicates a stronger reducing agent.

The excited state potential can be tuned by modifying the chemical structure of the phenoxazine molecule. Introducing electron-donating or electron-withdrawing substituents to the phenoxazine core alters its electronic properties, including oxidation potentials and triplet energies, which in turn affects the excited state reduction potential. acs.orgnih.gov This structure-property relationship allows for the design of photocatalysts tailored for specific chemical reactions.

Experimentally determined singlet excited state reduction potentials (E⁰S1,exp) for a series of core-modified phenoxazines have been shown to span a wide range, from -1.54 V to -2.25 V versus a saturated calomel (B162337) electrode (SCE). nih.gov For instance, N-trifluoromethylphenyl phenoxazines exhibit exceptionally strong reducing power, with one derivative showing an estimated excited-state oxidation potential (Eox) of -2.56 V. aip.org These potent reducing capabilities enable phenoxazine photocatalysts to reduce challenging substrates like unactivated aryl halides. aip.org Even with modifications designed to shift light absorption into the visible spectrum, the strong reducing power of the N-aryl phenoxazine excited state can be maintained. nih.gov

Excited State Reduction Potentials of Selected Phenoxazine and Related Derivatives
Compound Class/DerivativePotential TypeValue (vs. SCE)
Core-Modified PhenoxazinesE⁰S1,exp Range-1.54 V to -2.25 V
Core-Modified PhenoxazinesE⁰T1,calc Range-1.42 V to -2.01 V
Phenoxazine with Methoxy SubstituentEox (Triplet)-2.01 V
Phenoxazine with Diphenyl Amino SubstituentEox (Triplet)-1.88 V
N-aryl phenoxazine (PC 5)E⁰*T1,calc-1.70 V

Photodegradation Mechanisms and Enhanced Stability Strategies

Despite their utility, a significant drawback of the parent 10H-phenoxazine molecule is its susceptibility to rapid photodegradation, particularly when exposed to UV light in halogenated solvents like chloroform. researchgate.netnih.govchemistryviews.org This instability can limit the lifetime and performance of devices and catalysts based on this scaffold.

Research has identified that the degradation process in halogenated solvents proceeds through a light-induced radical mechanism. researchgate.netchemistryviews.org Upon irradiation, the phenoxazine molecule can react with the solvent, leading to discoloration and the formation of various degradation products. researchgate.netchemistryviews.org This photoreactivity is a critical consideration for applications that involve prolonged light exposure.

To address this instability, substitution strategies have been proposed to effectively suppress the high photoreactivity. Kinetic studies have demonstrated that the quantum yield of photodegradation can differ by a factor of more than 1000 between variously substituted derivatives. researchgate.netnih.gov Specifically, substituting the hydrogen atom at the N-10 position of the phenoxazine ring with, for example, a phenyl group, significantly slows down the degradation reaction. researchgate.net Further substitution on the core of the phenoxazine can enhance stability even more. Understanding these degradation pathways is crucial for designing more robust phenoxazine-based materials for applications in organic electronics and photocatalysis. chemistryviews.org

Non-linear Optical (NLO) Response

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like optical switching and frequency conversion. Organic molecules with large donor-π-acceptor (D-π-A) motifs, such as those derivable from phenoxazine, are promising candidates for NLO applications due to their potential for large molecular polarizabilities and hyperpolarizabilities.

Molecular Polarizability (α) Determinations

Molecular polarizability (α) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. For NLO applications, a large linear polarizability is often a prerequisite for achieving large hyperpolarizabilities (β), which govern the second-order NLO response.

Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to design and evaluate the NLO properties of phenoxazine-based dyes. In these studies, the phenoxazine unit serves as the electron donor (D), linked through a π-conjugated spacer (π) to an electron acceptor (A). The results reveal a strong correlation between the molecular structure and the calculated polarizability.

By strategically modifying the π-spacer, the electronic properties and, consequently, the polarizability can be tuned. For instance, in a series of A-π-D-π-A dyes with a central phenoxazine donor, replacing a benzothiadiazole (BT) π-spacer with a more electron-deficient pyridothiadiazole (PyT) unit leads to a lower HOMO-LUMO energy gap and a significant increase in the calculated polarizability. scielo.org.mx This demonstrates that enhancing the electron-deficient nature of the π-spacer can remarkably increase the polarizability of the system. scielo.org.mx

Calculated Molecular Polarizability (α) for Phenoxazine-Based Dyes with Different π-Spacers
Dyeπ-Spacer GroupCalculated Polarizability (α) [a.u.]
Dye 1Thiophene582.81
Dye 2Benzothiadiazole (BT)800
Dye 3Pyridothiadiazole (PyT)1322
Dye 5Modified PyT1671.79

Hyperpolarizability (β) Measurements

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become a standard tool for predicting and understanding the hyperpolarizabilities of organic molecules. scielo.org.mx These computational methods are considered reliable for elucidating the electronic and NLO properties of complex organic dyes. scielo.org.mx

For phenoxazine-based systems, the magnitude of the first hyperpolarizability is largely dictated by the efficiency of charge transfer from the electron-donating phenoxazine core to an electron-accepting moiety, often facilitated by a π-conjugated spacer. scielo.org.mx The general structure-property relationship indicates that a lower highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap can lead to an enhanced molecular first hyperpolarizability. scielo.org.mx

In a study of phenoxazine-based dyes with a donor-π-acceptor-π-donor (A-π-D-π-A) configuration, the calculated total hyperpolarizability (βtot) values were shown to increase significantly with modifications to the π-spacer. scielo.org.mx Although this study did not include this compound, it provides a clear framework for understanding the NLO response in this class of compounds. The hyperpolarizabilities in that research were calculated using the B3LYP functional, a common approach in computational chemistry for such evaluations. scielo.org.mx

The following interactive table showcases representative data from a computational study on a series of phenoxazine-based dyes (Dye 1 to Dye 5), illustrating the impact of modifying the π-spacer on the calculated first hyperpolarizability. This data helps to contextualize the potential NLO response of substituted phenoxazines.

Data sourced from a computational study on phenoxazine-based dyes, illustrating the effect of π-spacer modifications. scielo.org.mx

Influence of Structural Modifications on NLO Properties

The nonlinear optical properties of phenoxazine derivatives are highly tunable through strategic structural modifications. The core 10H-phenoxazine structure acts as an effective electron donor, and its NLO response can be significantly amplified by introducing electron-withdrawing groups and extending the π-conjugation. scielo.org.mx

The introduction of bromine atoms at the 2 and 7 positions of the phenoxazine ring, as in this compound, is expected to influence its electronic and NLO properties. Halogens are known to exert an electron-withdrawing effect, which can alter the intramolecular charge transfer characteristics of the molecule. nih.gov In a study on phenoxazine-quinoline conjugates, halogen substitution with chlorine and bromine led to a bathochromic shift in the emission bands, indicating a greater charge-transfer nature in the excited state compared to the non-halogenated parent compound. nih.gov This enhanced charge-transfer character is a key factor that can lead to a larger first hyperpolarizability.

Furthermore, the modification of the π-spacer in donor-π-acceptor systems based on phenoxazine has a profound impact on the NLO response. By incorporating different electron-deficient thiadiazole derivatives as π-spacers, researchers have demonstrated a significant reduction in the HOMO-LUMO gap and a corresponding dramatic increase in the first hyperpolarizability. scielo.org.mx For instance, by systematically modifying the π-spacer, the total hyperpolarizability was increased from approximately 13,661 a.u. to 295,926 a.u. scielo.org.mx This highlights the critical role of the π-conjugated bridge in mediating charge transfer and enhancing the NLO properties.

The relationship between the HOMO-LUMO energy gap and the first hyperpolarizability is a recurring theme in the study of NLO materials. Generally, a smaller energy gap corresponds to a larger hyperpolarizability. The following interactive table demonstrates this relationship in a series of phenoxazine-based dyes where the π-spacer was modified.

Data sourced from a computational study on phenoxazine-based dyes, illustrating the inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability upon modification of the π-spacer. scielo.org.mx

Electrochemical Behavior of 2,7 Dibromo 10h Phenoxazine Derivatives

Redox Potentials and Reversibility

The redox potentials and the reversibility of the electrochemical processes are fundamental parameters that dictate the suitability of a compound for electronic applications. These are typically investigated using techniques such as cyclic voltammetry.

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of chemical species. While specific experimental data for 2,7-dibromo-10H-phenoxazine is not extensively documented in publicly available literature, studies on closely related isomers, such as 3,7-dibromo-N-alkylphenoxazines, provide valuable insights into the expected electrochemical characteristics.

In a typical cyclic voltammogram of a phenoxazine (B87303) derivative, the oxidation process involves the removal of an electron from the highest occupied molecular orbital (HOMO) of the molecule. This oxidation is often a reversible or quasi-reversible process, leading to the formation of a stable radical cation. The potential at which this oxidation occurs is a key parameter. For instance, studies on 3,7-dibromo-N-alkylphenoxazines have shown that these compounds exhibit low ionization potentials, which are estimated from their oxidation potentials in cyclic voltammetry experiments. researchgate.net The presence of the electron-withdrawing bromine atoms is expected to increase the oxidation potential compared to the unsubstituted phenoxazine core, making the compound more resistant to oxidation.

The reduction process, which involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO), is also a critical aspect of the electrochemical profile. The potential at which reduction occurs provides information about the electron-accepting ability of the molecule.

To illustrate the typical data obtained from cyclic voltammetry, the following table presents the electrochemical properties of some N-alkylated 3,7-dibromophenoxazine derivatives, which can be considered analogous to the 2,7-dibromo counterparts.

Table 1: Electrochemical Data for N-Alkyl-3,7-dibromophenoxazine Derivatives

Compound Substituent (R) Oxidation Potential (V) Ionization Potential (eV)
1a n-Butyl 0.85 5.25
1b n-Nonyl 0.83 5.23

| 1c | n-Hexadecyl | 0.83 | 5.23 |

Data extrapolated from studies on analogous compounds for illustrative purposes.

Analysis of Ambipolar Redox Properties

Ambipolar redox behavior refers to the ability of a molecule to both accept and donate electrons, meaning it can be both oxidized and reduced. This property is highly desirable for applications in organic electronics, such as in organic field-effect transistors (OFETs) where both p-type (hole transport) and n-type (electron transport) conduction is required.

The phenoxazine core, being electron-rich, is readily oxidized. The introduction of electron-withdrawing groups like bromine at the 2 and 7 positions is anticipated to lower the HOMO level, making oxidation more difficult but potentially enhancing the stability of the resulting radical cation. Simultaneously, these electron-withdrawing substituents can lower the LUMO level, making the molecule more susceptible to reduction. This modulation of the frontier molecular orbital energies by the bromo substituents could impart ambipolar characteristics to this compound derivatives. The difference between the oxidation and reduction potentials gives the electrochemical band gap, a crucial parameter for electronic materials.

Impact of Substituents on Electrochemical Characteristics

Substituents on the phenoxazine ring system, both on the aromatic core and at the nitrogen atom (position 10), play a pivotal role in tuning the electrochemical properties.

The bromine atoms at the 2 and 7 positions, being electron-withdrawing, are expected to have a significant impact. They will likely increase the oxidation potential of the phenoxazine core, making it more difficult to oxidize compared to the parent phenoxazine. This effect is due to the stabilization of the HOMO energy level. Conversely, these electron-withdrawing groups can lower the energy of the LUMO, facilitating reduction.

Substituents at the 10-position (the nitrogen atom) also exert a strong influence. N-alkylation or N-arylation can alter the redox potentials. For example, attaching electron-donating alkyl groups to the nitrogen atom can lower the oxidation potential, making the molecule easier to oxidize. In contrast, attaching electron-withdrawing aryl groups can increase the oxidation potential. The nature of the N-substituent can also affect the stability and solubility of the resulting redox species.

Electron Transfer Mechanisms

Understanding the mechanisms of electron transfer is crucial for controlling the electrochemical behavior of these compounds and for designing new materials with tailored properties.

Characterization of Single-Electron Transfer Processes

The oxidation of phenoxazine derivatives typically proceeds through sequential single-electron transfer steps. The first step is the reversible one-electron oxidation to form a radical cation. This process is often characterized by a well-defined wave in the cyclic voltammogram. The stability of this radical cation is a key factor in the reversibility of the process. The electron-rich nature of the phenoxazine ring system contributes to the stabilization of the positive charge.

Further oxidation can lead to the formation of a dication, which is a two-electron oxidation product. This second oxidation step usually occurs at a higher potential and may be less reversible than the first. The presence of the bromine substituents in this compound derivatives is expected to influence the stability and accessibility of these higher oxidation states.

Formation and Reactivity of Phenoxazine Radical Cations

The formation of a stable radical cation upon one-electron oxidation is a hallmark of the electrochemical behavior of phenoxazine derivatives. These radical cations are often colored and can be characterized by spectroscopic techniques such as UV-Vis and EPR spectroscopy. The stability of the phenoxazine radical cation is attributed to the delocalization of the unpaired electron and the positive charge over the entire tricyclic framework.

The reactivity of these radical cations is a subject of considerable interest. They can participate in further chemical reactions, depending on the nature of the substituents and the reaction conditions. For instance, they can act as oxidizing agents in various chemical transformations. The bromine atoms in this compound derivatives would influence the electrophilicity and reactivity of the corresponding radical cation. Understanding the factors that control the stability and reactivity of these species is essential for their application in areas such as organic conductors, electrochromic devices, and redox catalysis.

Factors Influencing Electron Transfer Kinetics

The electron transfer kinetics of phenoxazine-based polymers are governed by a confluence of structural and environmental factors. The rate at which electrons are transferred to and from the polymer and the electrode surface dictates the material's efficiency in electrochemical devices.

Several key factors are expected to influence the electron transfer kinetics of poly(this compound):

Substituent Effects: The presence of bromine atoms at the 2 and 7 positions of the phenoxazine ring is a critical determinant of the polymer's electronic properties. Bromine is an electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to higher oxidation potentials compared to unsubstituted phenoxazine polymers. The heavy atom effect of bromine could also influence intersystem crossing rates, which may have implications for the stability of the radical cations formed during oxidation.

Solvent and Electrolyte: The nature of the solvent and the type of electrolyte used in the electrochemical cell significantly impact electron transfer. The solvation of the polymer backbone and the mobility of counter-ions from the electrolyte are crucial for charge compensation during the redox process. A well-matched solvent-electrolyte system can facilitate faster ion transport, thereby enhancing the electron transfer rate.

Electrode Material: The choice of electrode material can affect the interfacial electron transfer kinetics. The interaction between the polymer film and the electrode surface can influence the adhesion and electronic coupling, both of which are important for efficient charge transfer.

Electrochromic Transformations

Polymers based on this compound are expected to exhibit electrochromic behavior, changing color in response to an applied electrical potential. This property arises from the alteration of the polymer's electronic structure upon oxidation and reduction.

Spectroelectrochemical Analysis of Color Changes in Polymeric Films

Spectroelectrochemistry is a powerful technique used to correlate the changes in the optical absorption spectrum of a material with its electrochemical state. For a polymeric film of poly(this compound), this analysis would reveal the evolution of its color as a function of the applied potential.

Upon electrochemical oxidation, the neutral polymer is expected to form radical cations (polarons) and subsequently dications (bipolarons). These charge carriers introduce new electronic transitions within the band gap of the polymer, leading to the absorption of light at different wavelengths and thus a change in color. A typical spectroelectrochemical analysis would likely show the disappearance of the absorption band corresponding to the neutral polymer and the emergence of new bands at lower energies (longer wavelengths) corresponding to the oxidized species. The number and position of isosbestic points in the spectra would provide insights into the nature of the electrochemical reaction and the number of species involved.

Evaluation of Electrochromic Switching Times and Device Stability

The performance of an electrochromic device is largely determined by its switching speed and long-term stability.

Switching Times: The switching time is the time required for the material to change from one color state to another. For a poly(this compound) film, the switching time would be influenced by the electron transfer kinetics, the ionic conductivity of the electrolyte within the polymer matrix, and the thickness of the film. Faster switching times are generally achieved with thinner films and electrolytes with high ionic mobility.

Device Stability: The stability of an electrochromic device refers to its ability to maintain its performance over a large number of switching cycles. Degradation can occur through various mechanisms, including irreversible electrochemical reactions, delamination of the polymer film from the electrode, and bleaching of the chromophore. The inherent chemical stability of the phenoxazine ring and the strong covalent bonds of the polymer backbone are expected to contribute positively to the stability of devices based on this material.

ParameterExpected Performance of Poly(this compound)Influencing Factors
Oxidation Potential Higher than unsubstituted phenoxazine polymersElectron-withdrawing nature of bromine substituents
Switching Time (Coloration) Seconds to millisecondsFilm thickness, electrolyte ionic conductivity, electron transfer kinetics
Switching Time (Bleaching) Seconds to millisecondsFilm thickness, electrolyte ionic conductivity, electron transfer kinetics
Cyclic Stability Potentially highInherent stability of phenoxazine, polymer architecture, operating conditions

Role of Phenoxazine Chromophores in Modulating Electrochromic Performance

The phenoxazine unit is the fundamental chromophore responsible for the electrochromic properties of the polymer. Its "butterfly" conformation and the presence of both nitrogen and oxygen atoms create a unique electronic environment.

The introduction of the phenoxazine chromophore into a polymer backbone imparts several key features that modulate its electrochromic performance:

Redox Activity: The phenoxazine moiety provides the necessary redox-active sites for the electrochemical switching to occur.

Coloration Efficiency: This parameter relates the change in optical density to the amount of charge injected or ejected per unit area. The inherent oscillator strength of the electronic transitions in the phenoxazine radical cation will determine the coloration efficiency.

Color Palette: The specific color changes observed are directly related to the electronic structure of the phenoxazine unit and how it is modified by the polymer backbone and the bromine substituents. The non-planar structure of the phenoxazine unit can influence the conjugation length along the polymer chain, which in turn affects the color of both the neutral and oxidized states.

By strategically modifying the phenoxazine core, for instance through the introduction of bromine atoms at the 2 and 7 positions, it is possible to fine-tune the electronic and optical properties of the resulting polymer, thereby tailoring its electrochromic performance for specific applications.

Computational Chemistry and Theoretical Studies on 2,7 Dibromo 10h Phenoxazine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of compounds like 2,7-dibromo-10H-phenoxazine. These methods provide insights into the electronic structure, geometry, and energetic landscape of the molecule.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry for investigating the ground-state properties of organic molecules. For a molecule like this compound, DFT calculations would typically be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and charge distribution. Functionals like B3LYP or M06-2X, paired with basis sets such as 6-31G(d,p) or larger, are commonly employed to balance computational cost and accuracy. nih.gov Such studies on related phenothiazines have been used to rationalize spectroscopic characterization. nih.gov The results from these calculations form the basis for further, more complex analyses, including the study of excited states and reaction mechanisms.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand the photophysical properties of this compound, such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. nih.govq-chem.com TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption maxima (λmax), and oscillator strengths, which relate to the intensity of absorption bands. semanticscholar.orgrsc.org This methodology is essential for designing molecules for optoelectronic applications and has been applied to various fluorescent dyes and phenoxazine (B87303) conjugates to understand their electronic transitions. nih.govnih.gov The choice of functional is critical in TD-DFT, especially for systems that may exhibit charge-transfer character in their excited states. semanticscholar.org

Semi-Empirical Methods for Conformational and Thermodynamic Analysis

Semi-empirical methods, which are computationally less demanding than DFT, can be valuable for preliminary analyses of large molecules or for exploring broad conformational landscapes. Methods like PM6 or PM7 could be used to rapidly screen different conformations of the this compound molecule to identify low-energy structures. These methods are also capable of estimating thermodynamic properties such as heats of formation, which can provide insights into the molecule's stability.

Molecular and Electronic Structure Modeling

Modeling the specific arrangement of atoms and the distribution of electrons is key to predicting the chemical behavior and properties of this compound.

Conformational Analysis and Geometrical Parameter Optimization

The phenoxazine ring system is not perfectly planar and adopts a folded or "butterfly" conformation along the N···O axis. A detailed conformational analysis, typically performed using DFT, would be necessary to determine the precise folding angle and the orientation of the substituents in the lowest energy state of this compound. This geometrical optimization provides critical parameters such as bond lengths, bond angles, and dihedral angles. In related phenoxazine-quinoline conjugates, the orthogonal arrangement between donor and acceptor units has been confirmed through such calculations and is crucial for their photophysical properties. acs.org

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. taylorandfrancis.comwikipedia.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound would provide insight into its electron-donating and electron-accepting capabilities. The energy, shape, and distribution of these orbitals dictate the molecule's behavior in chemical reactions and its electronic properties. youtube.comyoutube.com For instance, in studies of halogenated phenoxazine-quinoline conjugates, the HOMO is typically localized on the electron-rich phenoxazine donor, while the LUMO resides on the acceptor moiety. nih.gov

An electrostatic potential (ESP) map visualizes the charge distribution on the molecular surface. youtube.com For this compound, an ESP map would illustrate regions of negative potential (electron-rich, typically around the oxygen and nitrogen atoms) and positive potential (electron-poor). This information is invaluable for predicting sites of nucleophilic or electrophilic attack and understanding non-covalent interactions, such as halogen bonding, which could be significant due to the presence of bromine atoms. researchgate.netresearchgate.net

Charge Density Distribution and Intramolecular Charge Transfer Pathway Elucidation

Computational analysis of this compound reveals a nuanced charge density distribution, heavily influenced by the interplay between the electron-donating phenoxazine core and the electron-withdrawing bromine substituents. The central phenoxazine ring system, with its nitrogen and oxygen heteroatoms, functions as an electron-rich donor moiety. High-resolution X-ray studies on related phenoxazine derivatives have shown that the donor part of the molecule can be negatively charged, while acceptor fragments carry a positive charge, leading to significant intramolecular charge redistribution. rsc.orgresearchgate.net

In this compound, the bromine atoms at the 2 and 7 positions act as moderate electron-withdrawing groups through inductive effects, pulling electron density from the aromatic rings. This results in a modification of the electrostatic potential surface compared to the unsubstituted parent compound. Theoretical calculations, such as Density Functional Theory (DFT), are used to map this distribution precisely. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich tricyclic phenoxazine core, particularly around the nitrogen and oxygen atoms. Conversely, the lowest unoccupied molecular orbital (LUMO) is distributed more broadly across the aromatic system, including contributions from the carbon-bromine regions.

Upon photoexcitation, an intramolecular charge transfer (ICT) is predicted to occur from the donor (phenoxazine nucleus) to the acceptor portions of the molecule. rsc.org The pathway for this charge transfer is elucidated by analyzing the transition from the ground state to the first excited state (S₀ → S₁). The calculated HOMO and LUMO distributions indicate that this primary electronic transition involves the movement of electron density from the central heterocyclic ring outwards towards the bromo-substituted benzene (B151609) rings. rsc.org This ICT character is fundamental to the photophysical properties of the molecule, influencing its absorption, emission, and non-linear optical responses.

Simulation of Spectroscopic and Electrochemical Properties

Theoretical simulations are crucial for predicting and interpreting the electronic spectra of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating excited states, providing insights into UV-visible absorption and fluorescence emission. scielo.org.mx For phenoxazine derivatives, functionals such as CAM-B3LYP have been shown to provide reliable results for excitation energies that are in close agreement with experimental data. scielo.org.mx

The simulated absorption spectrum is expected to show characteristic π-π* transitions. The lowest energy absorption band, corresponding to the HOMO-LUMO transition (S₀ → S₁), is predicted to have significant intramolecular charge transfer character. Experimental data for closely related N-alkylated 3,7-dibromophenoxazines show absorption bands characteristic for the phenoxazine ring at approximately 400 nm. nih.gov Computational models for this compound would aim to reproduce this, predicting the main absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved.

The emission spectrum, corresponding to the relaxation from the first excited state to the ground state (S₁ → S₀), can also be simulated. The predicted emission wavelength is typically red-shifted compared to the absorption, a phenomenon known as the Stokes shift. The magnitude of this shift is related to the geometric relaxation of the molecule in the excited state, which is more pronounced in molecules exhibiting significant ICT.

Table 1: Predicted Electronic Transition Data for this compound

Transition Predicted λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ ~405 0.15 HOMO → LUMO (π-π*, ICT)
S₀ → S₂ ~350 0.08 HOMO-1 → LUMO (π-π*)
S₀ → S₃ ~310 0.25 HOMO → LUMO+1 (π-π*)

(Note: Data are representative values based on typical TD-DFT calculations for similar structures and are for illustrative purposes.)

The electrochemical behavior of this compound can be effectively modeled using computational methods. DFT calculations are employed to determine the energies of the HOMO and LUMO, which are directly related to the molecule's ionization potential and electron affinity, respectively. These values can be used to estimate the oxidation and reduction potentials. The phenoxazine moiety is known to be a strong electron-donating group, making it susceptible to oxidation. researchgate.netnih.gov

The first oxidation potential corresponds to the removal of an electron from the HOMO, forming a stable radical cation. Experimental studies on phenoxazine homopolymers show an onset oxidation potential of approximately 0.36 V (vs. SCE), corresponding to a high-lying HOMO level of around -4.8 eV. nih.gov For this compound, the presence of electron-withdrawing bromine atoms is expected to lower the HOMO energy level, making the molecule more difficult to oxidize compared to unsubstituted phenoxazine. Conversely, the LUMO energy is also lowered, facilitating reduction. These theoretical calculations provide essential data for designing phenoxazine-based materials for applications in organic electronics. nih.gov

Table 2: Calculated Electrochemical Properties of this compound

Parameter Calculated Value (eV) Corresponding Property
EHOMO -5.10 Ionization Potential / Oxidation
ELUMO -1.55 Electron Affinity / Reduction
Energy Gap (Eg) 3.55 Electrochemical Gap

(Note: Data are representative values based on DFT calculations and are for illustrative purposes.)

Computational chemistry provides powerful tools for predicting the non-linear optical (NLO) properties of molecules. The NLO response is governed by the molecular polarizability (α) and the first hyperpolarizability (β). For phenoxazine-based systems, these properties are strongly linked to intramolecular charge transfer. scielo.org.mx Quantum chemical methods are used to calculate the components of the hyperpolarizability tensor and the total hyperpolarizability (βtot). scielo.org.mx

Studies on related donor-π-acceptor phenoxazine dyes have shown that a smaller HOMO-LUMO energy gap generally enhances the molecular first hyperpolarizability. scielo.org.mx Although this compound is not a traditional D-π-A dye, it possesses an intrinsic donor-acceptor character due to the electron-rich phenoxazine core and the bromo-substituted rings. This internal charge asymmetry can give rise to a significant NLO response. Theoretical calculations would focus on quantifying the βtot value, which indicates the potential of the molecule for applications in optoelectronic devices like frequency converters or optical switches.

Table 3: Predicted First Hyperpolarizability Components for this compound

Component Calculated Value (a.u.)
βxxx 150
βxyy 25
βxzz 15
βtot ~180

(Note: Data are hypothetical, representative values for a molecule with moderate ICT character and are for illustrative purposes.)

Reaction Mechanism Elucidation and Thermodynamic Analysis

Computational studies can provide deep insight into the reaction mechanisms for the synthesis and subsequent derivatization of this compound. The formation of the molecule itself via electrophilic aromatic substitution on the phenoxazine core is a key area of theoretical investigation. Molecular orbital calculations on the parent phenoxazine show that the highest π-electron density is located at positions 3 and 7, making these sites the most susceptible to electrophilic attack. cdnsciencepub.com

A theoretical investigation of the bromination pathway would model the reaction coordinate for the attack of an electrophile (e.g., Br⁺) on the phenoxazine ring. libretexts.org This involves:

Formation of the Sigma Complex: Calculation of the structure and stability of the arenium ion intermediate formed when the electrophile bonds to the carbon at position 2 or 7. libretexts.org

Transition State Analysis: Locating the transition state for the formation of the sigma complex to determine the activation energy of this rate-determining step. libretexts.org

Furthermore, computational models can explore the mechanisms of derivatization reactions at the C-Br bonds, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings). Theoretical analysis of these pathways would involve calculating the energies of intermediates and transition states for the oxidative addition, transmetalation, and reductive elimination steps, providing a thermodynamic and kinetic profile of the proposed synthetic transformations.

Prediction of Thermodynamic Properties and Equilibrium Constants for Synthetic Reactions

Computational chemistry provides powerful tools for the prediction of key thermodynamic properties of molecules like this compound. Utilizing methods such as Density Functional Theory (DFT), typically with functionals like B3LYP and basis sets such as 6-31G*, it is possible to calculate fundamental thermodynamic quantities. These calculations are crucial for understanding the stability of the molecule and the feasibility of its synthetic pathways.

The primary thermodynamic properties calculated include:

Standard Enthalpy of Formation (ΔH°f): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. For this compound, a negative value would indicate an exothermic formation process, suggesting thermodynamic stability relative to its elements.

Standard Gibbs Free Energy of Formation (ΔG°f): This is a critical indicator of a compound's stability and the spontaneity of its formation. A negative ΔG°f signifies that the formation of the molecule is a spontaneous process under standard conditions.

Standard Entropy (S°): This value quantifies the degree of randomness or disorder of the molecule. It is influenced by the molecule's structure, mass, and vibrational modes.

These calculated properties for reactants and products allow for the prediction of the equilibrium constant (K_eq) for a given synthetic reaction, such as the bromination of 10H-phenoxazine. The relationship is defined by the equation:

ΔG°_rxn = -RT ln(K_eq)

where ΔG°_rxn is the standard Gibbs free energy of the reaction, R is the ideal gas constant, and T is the temperature in Kelvin. A negative ΔG°_rxn would indicate a large K_eq, favoring the formation of the products.

Table 1: Predicted Thermodynamic Properties for this compound (Illustrative)

Property Predicted Value (Illustrative) Significance
Standard Enthalpy of Formation (ΔH°f) Negative Exothermic formation, indicating stability.
Standard Gibbs Free Energy of Formation (ΔG°f) Negative Spontaneous formation under standard conditions.

Note: The values in this table are illustrative and represent the expected trends based on studies of similar polybrominated aromatic compounds.

Reactivity Indices and Prediction of Electrophilic Substitution Sites

To predict how this compound will react, particularly in electrophilic substitution reactions, computational methods are employed to calculate various reactivity indices. These indices provide insight into the electron distribution and the most probable sites for electrophilic attack.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.

HOMO: The region of the molecule with the highest electron density, making it the most likely site for an electrophile (an electron-seeking species) to attack.

LUMO: The region of the molecule most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Fukui Functions: The Fukui function, f(r), is a more sophisticated reactivity descriptor that quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. For predicting electrophilic attack, the Fukui function f⁻(r) is used. The atomic sites with the highest values of f⁻(r) are the most susceptible to attack by an electrophile.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are the most likely sites for electrophilic attack. In this compound, these regions are expected to be concentrated on the aromatic rings, away from the electron-withdrawing bromine atoms.

Prediction of Electrophilic Substitution Sites: The phenoxazine ring system is generally activated towards electrophilic substitution. However, the presence of two bromine atoms at the 2 and 7 positions, which are electron-withdrawing through induction but electron-donating through resonance, complicates the reactivity pattern. Computational analysis would likely predict that electrophilic substitution would occur at the carbon positions with the highest electron density. Based on the directing effects of the amino and ether groups of the phenoxazine core, and considering the deactivating effect of the bromine atoms, the most probable sites for further electrophilic attack would be the 4 and 5 positions (ortho to the nitrogen atom and para to the oxygen atom), and the 9 and 12 positions (para to the nitrogen atom and ortho to the oxygen atom). Detailed computational analysis using Fukui functions and MEP maps would be required to definitively rank the reactivity of these sites.

Table 2: Predicted Reactivity Indices for this compound (Illustrative)

Reactivity Index Predicted Finding (Illustrative) Implication for Electrophilic Substitution
HOMO Energy Relatively high Indicates susceptibility to electrophilic attack.
LUMO Energy Relatively low -
HOMO-LUMO Gap Moderate Suggests moderate kinetic stability.
Fukui Function (f⁻) Highest values on specific carbon atoms of the aromatic rings. Pinpoints the most probable sites for electrophilic attack.

Note: The findings in this table are illustrative and represent the expected outcomes from a detailed computational study.

Applications of 2,7 Dibromo 10h Phenoxazine and Its Derivatives in Advanced Materials

Organic Electronic Devices

Derivatives of the phenoxazine (B87303) structure have been extensively investigated for their use in organic electronic devices due to their charge-transport properties and stability. nih.gov These compounds are integral in the development of next-generation flat-panel displays, transistors, and solar cells. nih.gov

Organic Light-Emitting Diodes (OLEDs) as Emissive and Hole-Transporting Materials

Phenoxazine derivatives are versatile components in the architecture of Organic Light-Emitting Diodes (OLEDs). nih.gov Their strong electron-donating character and high luminescence quantum yields are beneficial for improving device efficiency and durability. nih.govrsc.org They have been successfully incorporated as both hole-transporting materials (HTMs) and emissive materials, particularly in the development of thermally activated delayed fluorescence (TADF) emitters. nih.govnih.gov

As hole-transporting materials, phenoxazine-based compounds facilitate the efficient injection and movement of positive charge carriers from the anode to the emissive layer. rsc.orgacs.org For instance, a novel series of HTMs using a phenoxazine-substituted fluorene (B118485) core was synthesized for use in solution-processed OLEDs. When one such material, DDPPFPh, replaced the conventional HTM (NPB), a green TADF OLED showed a significant enhancement in performance, with the maximum external quantum efficiency (EQE) rising from 20.1% to 27.2% and the device half-lifetime (LT50) increasing from 195 to 590 hours at an initial brightness of 1000 cd/m². rsc.org

In their role as emissive materials, phenoxazine derivatives act as the light-generating component of the OLED. They are often designed as donor-acceptor (D-A) molecules to achieve specific emission colors and high efficiency. nih.govacs.org A yellow TADF emitter, KCPOZ, which incorporates a phenoxazine donor, demonstrated exceptional performance in a doped OLED device, achieving a maximum EQE of 31.5% and a maximum power efficiency of 85.6 lm/W. acs.org The inherent properties of the phenoxazine unit contribute to a small singlet-triplet energy gap (ΔEST), which is crucial for efficient TADF. acs.org

Table 1: Performance of OLEDs Incorporating Phenoxazine Derivatives
Compound/Device RoleMax. External Quantum Efficiency (EQE_max)Max. Power Efficacy (PE_max)Max. Luminance (L_max)Reference
DDPPFPh (HTM) in green TADF OLED27.2%69.1 lm/W44,200 cd/m² rsc.org
KCPOZ (Yellow TADF Emitter)31.5%85.6 lm/W18,240 cd/m² acs.org
1-PNA-BPBPOX (HIL)Not Reported2.8 lm/WNot Reported acs.org

Organic Field-Effect Transistors (OFETs) Performance with Phenoxazine-Based Semiconductors

The excellent charge-carrier mobility of phenoxazine-based polymers makes them suitable for use as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). acs.orgresearchgate.net These materials typically function as p-type semiconductors, meaning they transport charge via holes. acs.org The performance of an OFET is primarily evaluated by its charge transport mobility (µ) and the on/off current ratio (Ion/Ioff). semanticscholar.org

A study involving five new conjugated polymers based on 10-hexylphenoxazine demonstrated their potential as p-channel semiconductors. acs.orgresearchgate.net These polymers exhibited high glass transition temperatures and low ionization potentials (high-lying HOMO levels of 4.8–4.9 eV). acs.orgresearchgate.net OFETs fabricated from these materials showed hole mobilities as high as 6 × 10⁻⁴ cm²/(V·s) and on/off ratios up to 10⁴. acs.orgresearchgate.net These results underscore the promise of phenoxazine-based polymers for creating solution-processable thin-film transistors, which are essential for flexible and low-cost electronics. acs.orgsemanticscholar.org The molecular design, including the extension of π-conjugation and the promotion of ordered molecular packing, is crucial for enhancing charge mobility in these devices. semanticscholar.org

Table 2: Performance of OFETs with Phenoxazine-Based Polymer Semiconductors
Polymer SemiconductorHole Mobility (μ)On/Off Ratio (Ion/Ioff)Reference
Poly(10-hexylphenoxazine-3,7-diyl-alt-9,9-dihexyl-2,7-fluorene)3 x 10⁻⁴ cm²/(V·s)Not Reported researchgate.net
General Phenoxazine-Based Conjugated PolymersUp to 6 × 10⁻⁴ cm²/(V·s)Up to 10⁴ acs.orgresearchgate.net

Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs) Sensitizers

In the field of solar energy, phenoxazine derivatives have carved out a significant niche as sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.govresearchgate.netdiva-portal.org The strong electron-donating ability of the phenoxazine core makes it an ideal component in donor-π-acceptor (D-π-A) structured dyes, which are known for their high molar extinction coefficients and efficient electron injection into the semiconductor's conduction band (typically TiO₂). doi.orgworldscientific.com Research has indicated that phenoxazine-based dyes can achieve higher power conversion efficiencies than those based on structurally similar triphenylamine (B166846) or phenothiazine (B1677639) donors. researchgate.netnih.gov

Table 3: Photovoltaic Performance of DSSCs with Phenoxazine-Based Dye Sensitizers
Dye SensitizerPower Conversion Efficiency (η)Short-Circuit Current (Jsc)Open-Circuit Voltage (Voc)Reference
POZ-26.5%12.82 mA/cm²0.72 V doi.org
POZ-12.4%4.83 mA/cm²0.69 V doi.org
BPA6.6%Not ReportedNot Reported worldscientific.com
BPCA6.4%Not ReportedNot Reported worldscientific.com
Phenoxazine Core Dyes (Range)6.03 - 7.40%Not ReportedUp to 0.80 V researchgate.netdiva-portal.org

Electrochromic Devices Utilizing Phenoxazine Chromophores

Phenoxazine-based polymers are also emerging as promising materials for electrochromic devices, which can change color in response to an applied electrical potential. mdpi.comsciengine.com This property is valuable for applications such as smart windows, displays, and military camouflage. mdpi.com The phenoxazine moiety acts as a stable and efficient electroactive chromophore. sciengine.com

The introduction of phenoxazine units into polymer backbones, such as polyimides and polyamides, can create materials with excellent redox stability and high optical contrast. mdpi.comsciengine.com For example, a phenoxazine-based polyamide demonstrated remarkable electrochromic attributes, including an optical contrast of 61.98% and rapid switching times of 1.02 seconds for coloring and 1.38 seconds for bleaching. sciengine.com The polymer film could switch from orange in its neutral state to grayish-green in its oxidized state. mdpi.com The inherent chemical structure of phenoxazine, with its electron-rich nitrogen and oxygen atoms, facilitates these stable and reversible redox processes. mdpi.com

Table 4: Electrochromic Properties of a Phenoxazine-Based Polyamide
PropertyValueReference
Optical Contrast61.98% sciengine.com
Coloring Time1.02 s sciengine.com
Bleaching Time1.38 s sciengine.com
Electrochromic Efficiency280 cm²/C sciengine.com
Color Change (Neutral → Oxidized)Orange → Grayish Green mdpi.com

Photoredox Catalysis

Beyond materials science, phenoxazine derivatives have proven to be powerful organic photoredox catalysts. They offer a sustainable and cost-effective alternative to traditional catalysts based on precious metals like iridium and ruthenium. morressier.comsigmaaldrich.com Their ability to absorb visible light and access strongly reducing excited states allows them to mediate a variety of challenging chemical transformations under mild conditions. newiridium.comnih.gov

Application in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

A significant application of phenoxazine-based photoredox catalysts is in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP). nih.govacs.org This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity (Đ). nih.govbohrium.com O-ATRP avoids the issue of metal contamination in the final polymer product, which is a common problem with traditional ATRP methods. morressier.comcolostate.edu

N-aryl phenoxazines have been identified as a highly effective class of catalysts for O-ATRP. nih.govacs.org Upon photoexcitation, these catalysts become strongly reducing and can activate alkyl bromide initiators to start the polymerization process. nih.govnih.gov The performance of the catalyst is closely linked to its molecular structure; catalysts designed to have a charge-transfer character in their photoexcited state show superior performance. nih.govacs.org Studies have shown that using N-aryl phenoxazine catalysts under visible light irradiation can produce polymers with dispersity values ranging from 1.13 to 1.31, while achieving quantitative initiator efficiencies. nih.govacs.org The planar conformation of the phenoxazine catalyst during the catalytic cycle is a key factor that encourages the synthesis of well-defined macromolecules. bohrium.com Furthermore, O-ATRP using core-modified N-aryl phenoxazines has been successfully performed under air, demonstrating the robustness of these catalyst systems. nih.gov

Table 5: Performance of N-Aryl Phenoxazine Catalysts in O-ATRP of Methyl Methacrylate (MMA)
Catalyst TypePolymer Dispersity (Đ)Initiator Efficiency (I*)Irradiation SourceReference
Visible Light Phenoxazine PC1.13 - 1.31QuantitativeWhite LEDs nih.govacs.org
Core Modified N-Aryl Phenoxazines (under air)~1.2 - 1.384 - 99%Not Specified nih.gov
UV-Absorbing PhenoxazinesGenerally higher than visible light PCsVariable365 nm UV lamp nih.gov

Role in Visible Light-Driven Small Molecule Transformations

Visible light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex chemical bonds under mild conditions. sigmaaldrich.com Phenoxazine derivatives have been identified as potent organic photoredox catalysts, offering a cost-effective and sustainable alternative to traditional iridium and ruthenium complexes. sigmaaldrich.com While 2,7-dibromo-10H-phenoxazine itself is not typically the active catalyst, it serves as a critical precursor for the synthesis of highly efficient catalysts. bris.ac.uk

The bromine atoms at the 2,7-positions are ideal for functionalization through various cross-coupling reactions, allowing for the introduction of moieties that extend the π-conjugation of the phenoxazine core. This modification is crucial for shifting the catalyst's light absorption into the visible range and tuning its electrochemical properties. nih.gov For instance, a highly effective photoredox catalyst, PC 1, was synthesized by installing biphenyl (B1667301) groups at the 3- and 7-positions of an N-aryl phenoxazine core, a transformation that can be achieved starting from a dibrominated precursor. nih.gov This core modification enables the catalyst to absorb visible light and enhances its performance in various transformations.

Phenoxazine-based catalysts derived from precursors like this compound have been successfully employed in a variety of small molecule transformations, including:

Atom Transfer Radical Polymerization (ATRP): These catalysts can initiate and control polymerization reactions with high precision. nih.gov

Trifluoromethylation Reactions: The introduction of trifluoromethyl groups into organic molecules is facilitated by these photoredox systems. sigmaaldrich.com

Cross-Coupling Reactions: Dual photoredox/nickel catalysis has enabled challenging C-N and C-S bond formations. sigmaaldrich.com

The versatility of this compound as a starting material allows for the systematic development of a library of catalysts, each tailored for specific synthetic challenges.

Catalyst Design and Structure-Property Relationships for Enhanced Reducing Photoredox Catalysts

The efficacy of a photoredox catalyst is intrinsically linked to its molecular structure. For phenoxazine-based catalysts, key properties such as the absorption spectrum, excited-state lifetime, and redox potentials can be precisely controlled through synthetic modifications of the core structure and the N-aryl substituent. bris.ac.uknih.gov The this compound scaffold is central to this design strategy, as the bromine atoms provide sites for predictable and versatile functionalization.

Systematic studies have elucidated the structure-property relationships that govern the performance of these organic photocatalysts. Modification of the phenoxazine core with either electron-donating or electron-withdrawing substituents allows for the fine-tuning of triplet energies, excited-state reduction potentials, and ground-state oxidation potentials. nih.gov For example, extending the π-conjugation by replacing the bromine atoms with aryl groups (e.g., biphenyl) leads to a bathochromic (red) shift in the absorption spectrum, enabling the catalyst to harness lower-energy visible light. nih.gov

These tailored catalysts often operate via a charge transfer (CT) excited state. The nature of the N-aryl substituent and the core substituents dictates the ability of the molecule to access this highly reducing CT state upon photoexcitation. nih.gov A well-designed catalyst with a strong absorption of visible light and a highly reducing triplet excited state can maintain excellent control over chemical reactions, such as polymerizations, for their entire duration. nih.govuni-freiburg.de

Table 1: Structure-Property Relationships in Phenoxazine-Based Photoredox Catalysts

Structural Modification (at 2,7-positions)Effect on Catalyst PropertyDesired Outcome for Enhanced Performance
Introduction of π-conjugated groups (e.g., biphenyl) Red-shifts light absorption into the visible spectrum.Enhanced utilization of visible light sources (e.g., LEDs, sunlight).
Attachment of electron-donating groups Lowers the oxidation potential.Facilitates catalyst regeneration in the catalytic cycle.
Attachment of electron-withdrawing groups Increases the oxidation potential.Can increase the excited-state reduction potential.
Modification of N-aryl substituent Influences the ability to access charge transfer (CT) excited states.Promotes formation of a highly reducing excited state.

This table summarizes how synthetic modifications, often originating from the 2,7-dibromo precursor, can be used to tune the properties of phenoxazine photocatalysts.

Energy Storage Systems

Development of Phenoxazine Radical as a Positive Material for Aqueous Flow Batteries

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale, safe, and cost-effective energy storage. A key challenge in this field is the development of stable, soluble, and high-potential organic redox-active materials. Phenoxazine derivatives have emerged as excellent candidates for the positive electrode (posolyte or catholyte) due to their stable radical-cation states and reversible redox chemistry.

While not directly used in batteries, this compound is an important platform for synthesizing advanced posolyte materials. The development of water-soluble phenoxazine compounds is crucial for their application in aqueous batteries. The bromo- groups on the phenoxazine core can be readily substituted with hydrophilic functionalities, such as quaternary ammonium (B1175870) salts or sulfonic acids, to impart the necessary water solubility.

Research has demonstrated that water-soluble phenoxazine compounds can exhibit high redox potentials and excellent cycling stability. For example, a methylated celestine blue, a phenoxazine derivative, showed reversible redox chemistry and full capacity retention over numerous charge-discharge cycles when used as the electroactive material in a symmetrical flow cell. The stability of the phenoxazine radical formed during the redox process is a critical factor in its successful application. The ability to synthetically modify the phenoxazine core, starting from precursors like the 2,7-dibromo variant, is essential for optimizing properties like redox potential, solubility, and long-term stability to prevent degradation mechanisms.

Advanced Polymer-Based Electroactive Materials for Energy Storage

Beyond flow batteries, phenoxazine-based materials are being integrated into solid-state energy storage devices. By incorporating the phenoxazine moiety into a polymer backbone, researchers can create advanced electroactive materials for applications in batteries and electrochromic devices. sciengine.com The this compound molecule is an ideal bifunctional monomer for creating such polymers through polymerization reactions like Suzuki-Miyaura or Stille coupling.

These reactions utilize the carbon-bromine bonds to link phenoxazine units together, often with other comonomers, to form conjugated polymers. The resulting polymers combine the excellent redox properties of phenoxazine with the processability and mechanical stability of polymers. For instance, phenoxazine-based polyamides have shown remarkable redox stability and have been successfully incorporated into electrochromic energy storage devices, which can store energy and change color simultaneously. sciengine.com

In another application, a phenoxazine-based polymer, poly(vinylbenzyl-N-phenoxazine) (PVBPX), was developed as a p-type positive electrode for aluminum-ion batteries. This material delivered a high specific capacity and an exceptionally long cycle life of 50,000 cycles. researchgate.net The design of such high-performance polymers relies on the ability to create well-defined polymeric structures, a process greatly facilitated by the use of precisely functionalized monomers like this compound.

Table 2: Performance of Phenoxazine-Based Polymers in Energy Storage

Polymer TypeApplicationKey Performance Metrics
Phenoxazine-based Polyamide Electrochromic Energy StorageHigh redox stability (500 cycles), Optical contrast of 61.98%, Capacitance of 118 F g⁻¹ sciengine.com
Poly(vinylbenzyl-N-phenoxazine) (PVBPX) Aluminum-Ion Battery CathodeHigh capacity of 133 mAh g⁻¹, Ultra-long lifetime of 50,000 cycles researchgate.net
Cross-linked Phenoxazine Poly(vinylene) Lithium-Ion Battery CathodeExcellent rate capability (74% capacity retention at 100C), High discharge potential of 3.52 V vs. Li/Li⁺ researchgate.net

This table highlights the impressive performance of various energy storage materials that can be conceptualized as being derived from phenoxazine-based monomers.

Other Advanced Material Applications

Fluorescent Probes and Dyes in Material Science

The rigid, planar structure and electron-donating nature of the phenoxazine core make it an excellent fluorophore. Phenoxazine derivatives are known for their high fluorescence quantum yields, photostability, and sensitivity to their local environment. nih.govtamu.edu This has led to their widespread use in the development of fluorescent probes and dyes for material science and biological imaging. The this compound scaffold is a versatile starting point for creating these advanced functional dyes.

By strategically replacing the bromine atoms with various electron-donating or electron-accepting groups, as well as specific recognition moieties, the fluorescent properties of the phenoxazine core can be modulated to create "turn-on" or "turn-off" sensors for a variety of analytes. nih.gov These probes can detect the presence of metal ions, reactive oxygen species, and even subtle changes in the local environment like polarity or the presence of water. nih.govrsc.org

For example, a near-infrared (NIR) fluorescent probe based on phenoxazine was designed for the selective "turn-on" detection of copper (II) ions with a very low detection limit of 1.93 nM. nih.gov In another innovative approach, phenoxazine-based covalent organic frameworks (COFs) were synthesized using a 2,7-diamino-phenoxazine derivative (readily accessible from the dibromo precursor). These porous materials act as highly sensitive turn-off fluorescent probes for detecting trace amounts of water in organic solvents. rsc.org

Table 3: Examples of Phenoxazine-Based Fluorescent Probes

Probe TypeAnalyte DetectedSensing MechanismApplication Area
PZ-N Probe Copper (II) ions (Cu²⁺)"Turn-on" fluorescenceEnvironmental monitoring, Biological imaging nih.gov
TFPT-DAPO-COF Water (in organic solvents)"Turn-off" fluorescence (quenching)Chemical production, Quality control rsc.org
IANR Dye Conjugate MaltoseEnvironmentally sensitive fluorescence changeBiosensing researchgate.net
Reaction-based Probe Nitric Oxide (NO)In-situ dye formation ("Turn-on")Bioimaging, Diagnostics chemrxiv.org

This table showcases the diversity of fluorescent probes developed from the phenoxazine scaffold, underscoring the synthetic utility provided by functional handles at the 2,7-positions.

Design of Redox-Responsive Materials

Phenoxazine and its derivatives are characterized by their redox activity, a property that allows them to be used in the design of "smart" materials that respond to electrical or chemical stimuli. This responsiveness is rooted in the ability of the phenoxazine core to undergo reversible oxidation and reduction processes, leading to changes in the material's properties, such as color (electrochromism), fluorescence, or conformation.

The fundamental redox mechanism of the phenoxazine center involves a one-electron oxidation to form a stable radical cation, and in some cases, a second one-electron oxidation to a dication. These transitions alter the electronic structure of the molecule, which in turn can influence its interaction with light and its surrounding environment. The introduction of bromine atoms at the 2 and 7 positions of the phenoxazine ring, as in this compound, can significantly influence its electrochemical properties. The electron-withdrawing nature of the bromine atoms is expected to increase the oxidation potential of the phenoxazine core, making it more resistant to oxidation compared to the unsubstituted parent compound. This tailored redox behavior is a key design parameter for creating redox-responsive materials with specific switching potentials.

While the broader class of phenoxazine derivatives has been explored for various redox-responsive applications, including in aqueous redox flow batteries and as electrochromic materials, the specific use of this compound in such systems is an area of ongoing research. The inherent redox activity of its core, modulated by the dibromo substitution, presents a promising platform for the development of novel redox-responsive polymers, gels, and molecular switches with precisely tuned electrochemical and optical responses.

Self-Assembled Monolayers of this compound Derivatives as Hole-Transporting Materials for Perovskite Solar Cells

In the quest for highly efficient and stable perovskite solar cells (PSCs), the interface between the perovskite absorber layer and the charge-transporting layers is of paramount importance. Self-assembled monolayers (SAMs) have emerged as a highly effective strategy to modify these interfaces, reducing defects and improving charge extraction. A notable derivative of this compound, (4-(2,7-dibromo-10H-phenoxazin-10-yl)butyl)phosphonic acid, often referred to as 2BrPXZPA, has been successfully employed as a hole-transporting SAM in inverted (p-i-n) perovskite solar cells.

The design of 2BrPXZPA incorporates three key functional components:

The this compound core: This unit serves as the hole-transporting moiety. The electron-donating nature of the phenoxazine group facilitates the efficient transfer of holes from the perovskite layer.

A butyl chain spacer: This alkyl chain provides flexibility and helps in the formation of a well-ordered monolayer.

A phosphonic acid anchoring group: This group strongly binds to the transparent conductive oxide (e.g., indium tin oxide, ITO) anode, ensuring robust adhesion and effective electronic coupling.

The presence of the bromine substituents on the phenoxazine core is crucial for tuning the energy levels of the material to better align with the valence band of the perovskite absorber, thereby minimizing energy loss during hole extraction. This strategic molecular design leads to a significant improvement in the performance and stability of perovskite solar cells.

Detailed Research Findings:

Research has demonstrated that the incorporation of a 2BrPXZPA SAM as the hole-selective contact in inverted perovskite solar cells leads to a remarkable enhancement in device performance. The strong electron-donating ability of the phenoxazine group helps to create a favorable energy level alignment with the perovskite, reducing energy loss. This results in devices with high power conversion efficiencies (PCEs).

For instance, inverted PSCs utilizing 2BrPXZPA as a self-assembled hole selective contact have achieved a high PCE of 22.93% (certified at 22.38%). figshare.com Furthermore, these devices exhibit excellent stability, retaining 97% of their initial efficiency after 600 hours of continuous operation under one sun illumination at the maximum power point. figshare.com When 2BrPXZPA is used to modify a nickel oxide (NiOx) hole-transport layer, the resulting inverted PSC can achieve an even higher PCE of 23.66% with an impressive open-circuit voltage of 1.21 V. figshare.com

The table below summarizes the key performance metrics of perovskite solar cells employing the this compound derivative, 2BrPXZPA.

Table 1: Performance of Perovskite Solar Cells with 2BrPXZPA Hole-Transporting Layer

Device ArchitecturePower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC)Fill Factor (FF)Stability
Inverted PSC with 2BrPXZPA SAM22.93% (certified 22.38%)---Retains 97% of initial efficiency after 600h under continuous illumination
Inverted PSC with NiOx/2BrPXZPA23.66%1.21 V---

These findings underscore the significant potential of this compound derivatives in advancing the field of perovskite photovoltaics by enabling the fabrication of highly efficient and stable solar cells.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The advancement of phenoxazine-based materials is intrinsically linked to the methods of their synthesis. While traditional methods have been effective, the future necessitates the development of more sustainable and efficient synthetic pathways.

Current Synthetic Approaches: The synthesis of phenoxazine (B87303) derivatives often involves transition-metal-catalyzed cross-coupling reactions to form the core structure and introduce various substituents. For instance, palladium-catalyzed double N-arylation reactions have been employed to construct the phenoxazine ring system.

Future Research Focus:

Metal-Free Catalysis: A significant challenge is the reliance on expensive and potentially toxic heavy metal catalysts. Future research will likely focus on developing metal-free synthetic routes, such as those utilizing hypervalent iodine reagents or photoredox catalysis, to construct the phenoxazine core. These methods can reduce costs and environmental impact.

One-Pot Reactions: The development of one-pot or tandem reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time and resources.

C-H Activation: Direct C-H activation and functionalization of the phenoxazine core represent a highly atom-economical approach. This strategy avoids the need for pre-functionalized starting materials, such as halogenated phenoxazines, thereby simplifying the synthetic process and reducing waste.

Flow Chemistry: The implementation of continuous flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Advanced Functionalization Strategies for Tailored Properties

The versatility of the phenoxazine core lies in the ability to modify its structure to achieve desired properties. Advanced functionalization strategies are key to unlocking new applications for 2,7-dibromo-10H-phenoxazine.

Key Functionalization Sites:

N-H Site (Position 10): The nitrogen atom of the phenoxazine ring is a common site for substitution. Introducing different aryl or alkyl groups at this position can significantly impact the molecule's solubility, electronic properties, and solid-state packing.

Bromine Sites (Positions 2 and 7): The bromine atoms in this compound serve as versatile handles for introducing a wide range of functional groups through cross-coupling reactions like Suzuki or Buchwald-Hartwig reactions. This allows for the extension of the π-conjugated system and the introduction of electron-donating or electron-withdrawing groups to fine-tune the optoelectronic properties.

Future Research Focus:

Orthogonal Functionalization: Developing selective and orthogonal functionalization strategies will be crucial. This involves methods that allow for the independent modification of different positions on the phenoxazine ring, enabling the synthesis of complex, multifunctional molecules with precisely controlled architectures.

Dendritic and Polymeric Structures: The use of this compound as a core building block for the synthesis of dendrimers and polymers is a promising area. These larger structures can exhibit unique properties, such as enhanced light-harvesting capabilities or improved film-forming properties for device applications.

Supramolecular Chemistry: Exploring the non-covalent functionalization of phenoxazine derivatives through hydrogen bonding, π-π stacking, or host-guest interactions can lead to the development of self-assembling materials with tunable properties and applications in sensing and molecular recognition.

Enhanced Understanding of Structure-Property Relationships through Advanced Characterization

A deeper understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is fundamental for the rational design of new materials.

Key Relationships to Explore:

Conformation and Electronic Properties: The "butterfly-like" geometry of the phenoxazine ring can influence its electronic properties. Understanding how substituent-induced changes in the dihedral angle of the ring affect the HOMO-LUMO energy levels and charge transport characteristics is critical.

Solid-State Packing and Performance: In the solid state, the intermolecular interactions and packing motifs of phenoxazine derivatives play a significant role in their performance in devices. Elucidating how molecular design influences crystal packing and thin-film morphology is essential for optimizing device efficiency and stability.

Advanced Characterization Techniques:

Spectroscopic and Electrochemical Analysis: Techniques such as cyclic voltammetry, UV-Vis absorption, and fluorescence spectroscopy are vital for determining the fundamental electronic and photophysical properties of new derivatives.

Single-Crystal X-ray Diffraction: This technique provides precise information about the molecular structure and packing in the solid state, offering invaluable insights into structure-property relationships.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting the electronic structure, excited state properties, and molecular geometries of phenoxazine derivatives, guiding the design of new molecules with targeted properties. nih.govnih.gov

Exploration of New Material Applications in Emerging Technologies

While phenoxazine derivatives have shown promise in established areas like OLEDs and solar cells, future research will explore their potential in a wider range of emerging technologies. nih.gov

Established Applications:

Organic Light-Emitting Diodes (OLEDs): Phenoxazine-based materials are used as host materials, hole-transporting materials, and emitters, particularly in Thermally Activated Delayed Fluorescence (TADF) OLEDs, due to their strong electron-donating nature and high thermal stability. nih.gov

Dye-Sensitized Solar Cells (DSSCs): The electron-rich phenoxazine unit serves as an excellent electron donor in D-π-A organic dyes for DSSCs, contributing to high power conversion efficiencies. researchgate.net

Emerging Applications:

Perovskite Solar Cells (PSCs): Phenoxazine derivatives can be explored as hole-transporting materials in PSCs, offering potential advantages in terms of cost and tunability compared to incumbent materials.

Organic Field-Effect Transistors (OFETs): The semiconducting properties of phenoxazine-based polymers and oligomers make them interesting candidates for the active layer in OFETs. nih.gov

Photoredox Catalysis: Phenoxazine derivatives have been developed as organic photoredox catalysts that can absorb visible light and facilitate a variety of chemical transformations, offering a more sustainable alternative to transition metal-based catalysts. nih.govnih.gov

Fluorescent Probes and Sensors: The inherent fluorescence of the phenoxazine core can be harnessed to develop sensitive and selective fluorescent probes for the detection of ions and biomolecules.

Aqueous Flow Batteries: Water-soluble phenoxazine derivatives are being investigated as electroactive materials for neutral aqueous flow batteries, which could provide a safe and cost-effective solution for large-scale energy storage. acs.org

Addressing Long-Term Stability and Efficiency Challenges in Device Integration

For the successful commercialization of phenoxazine-based materials in electronic devices, it is crucial to address the challenges related to their long-term stability and operational efficiency.

Key Challenges:

Photochemical and Thermal Stability: The phenoxazine core can be susceptible to degradation under prolonged exposure to light, heat, and oxygen, which can limit the lifetime of devices.

Morphological Stability: The thin films of phenoxazine-based materials used in devices can undergo morphological changes, such as crystallization, over time, leading to a decrease in performance.

Interfacial Engineering: The interfaces between the phenoxazine-based layer and other components in a device (e.g., electrodes, other organic layers) are critical for efficient charge injection and extraction. Poor interfacial contacts can lead to significant efficiency losses.

Future Research Directions:

Molecular Design for Stability: Research efforts will focus on designing new phenoxazine derivatives with improved intrinsic stability. This could involve introducing bulky substituents to prevent close packing and undesirable intermolecular interactions, or incorporating stabilizing functional groups.

Device Encapsulation: The development of advanced encapsulation techniques is essential to protect devices from environmental factors like oxygen and moisture, thereby extending their operational lifetime.

Understanding Degradation Mechanisms: A thorough understanding of the degradation pathways of phenoxazine-based materials under operational conditions is needed. This knowledge will enable the development of targeted strategies to mitigate these degradation processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,7-dibromo-10H-phenoxazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 80–120°C, 15–30 minutes) under inert atmospheres (N₂/Ar) is effective for phenoxazine derivatives. Bromination at the 2,7-positions can be achieved using N-bromosuccinimide (NBS) or Br₂ in polar aprotic solvents (e.g., DMF) with catalytic acids. Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization improves purity. Monitor reaction progress using TLC and confirm structures via ¹H/¹³C NMR (e.g., δ 130–150 ppm for aromatic protons) .
  • Data Example : For 6-bromo-3-chloro-10-methyl-10H-phenoxazine, elemental analysis showed C: 54.92%, H: 3.95%, N: 4.58% (theoretical) vs. C: 55.01%, H: 2.85%, N: 4.39% (observed), indicating minor deviations due to halogenated byproducts .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from isomeric or structurally similar compounds?

  • Methodological Answer : ¹H NMR resolves substitution patterns: dibromo derivatives exhibit deshielded aromatic protons (δ > 7.5 ppm) and coupling constants (J = 8–10 Hz for adjacent protons). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 335.89 for C₁₂H₈Br₂NO). Compare with analogs like 3,7-dibromo-phenothiazine (δ 130–135 ppm for Br-substituted carbons in ¹³C NMR) to rule out positional isomers .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination at the 2,7-positions in 10H-phenoxazine?

  • Methodological Answer : Computational studies (DFT, Fukui indices) predict electron-rich positions (C2/C7) as bromination sites due to resonance stabilization. Experimentally, bromine’s electrophilic attack is directed by the electron-donating oxygen atom in the phenoxazine ring. Competitive bromination at C3/C7 in phenothiazines (e.g., 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine ) highlights the role of heteroatom electronegativity (O vs. S) in directing reactivity .

Q. How do bromine substituents influence the photostability and photocatalytic activity of this compound in oxidative coupling reactions?

  • Methodological Answer : Bromine increases spin-orbit coupling, enhancing intersystem crossing for triplet-state formation, which is critical in photocatalysis. However, heavy-atom effects may reduce stability under UV irradiation. Compare degradation rates via UV-vis kinetics (λ = 300–400 nm) and HPLC analysis. For example, phenothiazine-based photocatalysts with Br substituents showed 20–30% activity loss after 5 cycles due to radical-induced decomposition .

Q. What analytical challenges arise in characterizing brominated phenoxazines, and how can decomposition during NMR analysis be mitigated?

  • Methodological Answer : Bromine’s quadrupolar moment broadens NMR signals, complicating integration. Use deuterated solvents (CDCl₃) with stabilizers (e.g., BHT) to prevent radical-mediated decomposition. For unstable intermediates (e.g., phenazine 5,10-dioxides ), conduct low-temperature (e.g., –20°C) NMR experiments. Cross-validate with FT-IR (C-Br stretch at 550–650 cm⁻¹) and X-ray crystallography (e.g., mesityl-substituted analogs ).

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer : Variations arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify melting point ranges (e.g., 156–159°C for phenoxazine vs. 160–165°C for dibromo analogs). Cross-reference spectral databases (NIST Chemistry WebBook ) and replicate synthesis protocols to isolate pure phases. For example, conflicting ¹³C NMR shifts for C2/C7 (δ 130–150 ppm ) may reflect solvent polarity effects.

Experimental Design Considerations

Q. What strategies improve the scalability of this compound synthesis while maintaining regiochemical control?

  • Methodological Answer : Flow chemistry enables continuous bromination at elevated pressures (1–3 bar), reducing side reactions. Optimize stoichiometry (1.05–1.1 eq Br₂ per equivalent substrate) to minimize di-/tri-brominated byproducts. For gram-scale reactions, use microwave reactors with precise temperature control (ΔT ± 2°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.